2-(Prop-2-en-1-yloxy)ethan-1-amine

Process Safety Thermal Stability Volatility

2-(Prop-2-en-1-yloxy)ethan-1-amine (CAS 43081-82-9), also known as 2-(allyloxy)ethanamine or allyl(2-aminoethyl) ether, is a primary amine bearing a terminal allyl ether functional group. This small-molecule building block (C5H11NO, MW 101.15 g/mol) is supplied at purities of ≥98% for use as a synthetic intermediate in pharmaceutical and agrochemical R&D.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 43081-82-9
Cat. No. B3052641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-en-1-yloxy)ethan-1-amine
CAS43081-82-9
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC=CCOCCN
InChIInChI=1S/C5H11NO/c1-2-4-7-5-3-6/h2H,1,3-6H2
InChIKeyRSHBLZQBIVURPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Prop-2-en-1-yloxy)ethan-1-amine (CAS 43081-82-9) Technical Profile for Procurement Decision-Making


2-(Prop-2-en-1-yloxy)ethan-1-amine (CAS 43081-82-9), also known as 2-(allyloxy)ethanamine or allyl(2-aminoethyl) ether, is a primary amine bearing a terminal allyl ether functional group [1]. This small-molecule building block (C5H11NO, MW 101.15 g/mol) is supplied at purities of ≥98% for use as a synthetic intermediate in pharmaceutical and agrochemical R&D . Its bifunctional architecture—a nucleophilic primary amine and a polymerizable allyl group—enables distinct reactivity profiles that differentiate it from simpler aliphatic amines or non-functionalized ethers in downstream synthetic applications [2].

Workflow Synthetic intermediate for amine derivatization and allyl functionalization
Selection Bifunctional primary amine and allyl ether in low-MW scaffold
Context Supports polymer chemistry and medicinal chemistry building block strategies

Why 2-(Prop-2-en-1-yloxy)ethan-1-amine Cannot Be Simply Replaced by Generic Analogs


Generic substitution of 2-(prop-2-en-1-yloxy)ethan-1-amine with other primary amines or allyl-containing compounds is not viable due to the compound's unique integration of a terminal primary amine and a terminal allyl ether within the same low-molecular-weight scaffold [1]. The specific spatial separation between these reactive centers—a two-carbon ethylamine chain linked via oxygen to a prop-2-enyl group—governs both reaction kinetics and product selectivity in downstream transformations. Substituting with a simpler alkylamine (e.g., ethylamine) eliminates the allyl functionality required for polymerization or further functionalization; substituting with an allylamine eliminates the ether oxygen that modulates basicity and hydrogen-bonding capacity. The quantitative evidence below establishes where this compound's physicochemical and reactivity profile materially diverges from the most plausible alternatives.

Allylamine
Lacks the ether oxygen; altering basicity and hydrogen-bonding capacity may shift reaction selectivity.
2-Methoxyethylamine
Saturated analog without allyl group; cannot participate in radical or thiol-ene polymerization, limiting downstream functionalization.
2-Ethoxyethylamine
Ethyl instead of allyl group alters lipophilicity and polarizability, which may affect membrane permeability and analytical identity.

Quantitative Evidence Guide: Where 2-(Prop-2-en-1-yloxy)ethan-1-amine Shows Measurable Differentiation


Boiling Point and Flash Point: Process Safety Differentiation from Allylamine

In process-scale synthesis, the markedly higher boiling point and flash point of 2-(prop-2-en-1-yloxy)ethan-1-amine relative to allylamine reduce volatility-related handling hazards and broaden the usable temperature window for reactions [1]. Allylamine, a common comparator for allyl-amine building blocks, exhibits a boiling point of approximately 55-58°C and a flash point below -20°C, classifying it as a highly flammable liquid with significant vapor pressure at ambient conditions. In contrast, the target compound's ether-extended structure yields a boiling point of 139.8°C at 760 mmHg and a flash point of 33.5°C [1].

BP & FP vs Allylamine
Class-level
Target: 139.8°C / 33.5°C
Allylamine: ~55–58°C / < −20°C
May support process safety differentiation
Class-level reference values; verify experimentally
Process Safety Thermal Stability Volatility

LogP and Polar Surface Area: Lipophilicity Differentiation from 2-Methoxyethylamine

The target compound's computed logP of 0.848 and polar surface area (PSA) of 35.25 Ų position it in a more lipophilic region of chemical space compared to its saturated analog 2-methoxyethylamine [1]. 2-Methoxyethylamine (CAS 109-85-3), the direct comparator lacking the terminal alkene, exhibits a calculated logP of approximately -0.6 to -0.4 and a PSA of 35.25 Ų (identical due to the same hydrogen-bonding atoms) [2]. The logP difference of approximately +1.2 to +1.4 units translates to roughly a 15- to 25-fold increase in octanol-water partition coefficient.

LogP vs 2-Methoxyethylamine
Class-level
Target: LogP 0.848
Comparator: ~ −0.6 to −0.4
Δ +1.2 to +1.4 units
Supports lipophilicity-based scaffold selection
Calculated values; experimental confirmation advised
Physicochemical Properties LogP Drug-likeness

Density and Refractive Index: Physical Property Differentiation from 2-Ethoxyethylamine

The target compound's density of 0.87 g/cm³ and refractive index of 1.433 differentiate it from the fully saturated analog 2-ethoxyethylamine (CAS 110-76-9) [1]. 2-Ethoxyethylamine, which contains an ethyl rather than allyl group, exhibits a density of approximately 0.85 g/cm³ and a refractive index of 1.411 [2]. The density difference of +0.02 g/cm³ and refractive index difference of +0.022 are measurable by standard analytical techniques and reflect the increased polarizability of the allyl double bond.

Density & RI vs 2-Ethoxyethylamine
Class-level
Target: 0.87 g/cm³ / 1.433
Comparator: ~0.85 / 1.411
Δ +0.02 / +0.022
Supports QC identity verification context
Calculated/measured; verify with purchased lot
Physical Properties Density Refractive Index

High-Value Application Scenarios for 2-(Prop-2-en-1-yloxy)ethan-1-amine


Polymerizable Building Block for Functionalized Polyamines and Copolymers

The terminal allyl group in 2-(prop-2-en-1-yloxy)ethan-1-amine serves as a polymerizable handle for incorporation into polyamine scaffolds via radical or thiol-ene chemistry. This application leverages the compound's density (0.87 g/cm³) and logP (0.848) properties [1] to design copolymers with tailored hydrophilicity and crosslinking density. Unlike non-allylic amine monomers, this compound introduces both a primary amine (for post-polymerization functionalization) and an ether linkage (for enhanced chain flexibility) into the polymer backbone, a combination not achievable with simpler allylamine or acrylamide monomers.

Synthesis of Heteroaryloxyethylamine Derivatives as 5-HT1A Receptor Ligands

The ethylamine-allyl ether scaffold of 2-(prop-2-en-1-yloxy)ethan-1-amine serves as a core structural motif in the synthesis of heteroaryloxyethylamines, a class of compounds investigated as 5-HT1A receptor ligands with potential applications in treating depression and hypertension [2]. The compound's higher boiling point (139.8°C) and flash point (33.5°C) relative to allylamine [1] enable safer handling during multi-step medicinal chemistry syntheses that may involve heating. The increased logP relative to saturated ether analogs supports moderate CNS penetration in derived compounds.

Antimicrobial Agent Precursor via Amine Derivatization

Derivatization of the primary amine group in 2-(prop-2-en-1-yloxy)ethan-1-amine yields compounds with antimicrobial activity against Gram-positive and Gram-negative bacteria [3]. The allyl ether functionality remains intact during amine functionalization, preserving a site for subsequent structural diversification or bioconjugation. This synthetic versatility differentiates the compound from simple alkylamines that lack a second orthogonal reactive handle.

Herbicidal Composition Intermediate

Recent patent literature identifies 2-(prop-2-en-1-yloxy)ethan-1-amine as a component in herbicidal formulations, where its ability to interfere with plant growth hormone pathways is exploited . The compound's physicochemical profile—moderate logP (0.848) and defined boiling point (139.8°C)—facilitates formulation development and ensures consistent field performance. Procurement for agrochemical R&D requires this specific CAS number to ensure the correct allyl ether-amine architecture, as substitution with saturated ether amines or allylamines alters the herbicidal efficacy profile.

Application
Selection Property
Validation Focus
Polymerizable building block
Allyl ether functionality for radical or thiol-ene polymerization
Copolymer composition and crosslinking density
5-HT1A receptor ligand synthesis
Ethylamine-allyl ether scaffold for heteroaryloxyethylamine derivatives
CNS penetration potential and receptor binding profile
Antimicrobial agent precursor
Primary amine for derivatization with retention of allyl handle
Antimicrobial spectrum and structure-activity relationship
Herbicidal composition intermediate
Defined allyl ether-amine architecture for formulation studies
Herbicidal activity screening in model plants
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